Methyl 2,6-dimethoxybenzoate
Overview
Description
Methyl 2,6-dimethoxybenzoate is a useful intermediate for the synthesis of biologically active heterocyclic compounds . Its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .
Synthesis Analysis
This compound may be employed as a starting reagent in the total synthesis of (±)-hyperforin . The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol affords ethyl 2,6-dimethoxybenzoate .Molecular Structure Analysis
The molecular structure of this compound has been investigated . Its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.20 . It is a solid substance with a melting point of 87-90 °C . It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene .Scientific Research Applications
Metal Ion Interaction Studies
- Thermal Behavior of Metal Complexes : Methyl 2,6-dimethoxybenzoate is involved in the study of the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid. This research contributes to understanding the mechanisms of decomposition in such complexes, leading to products like binary oxides (Micera, Piu, Erre, Cariati, & Pusino, 1984).
Synthesis and Characterization
- Methodologies for Synthesis : Different methodologies for synthesizing 2,6-dimethoxybenzoic acid, a precursor to this compound, have been explored, enhancing the yield and purity of the product (Xu Ya, 2002).
- Crystallographic Analysis : The synthesis and crystallographic analysis of ethyl 2,6-dimethoxybenzoate, closely related to this compound, have been conducted to determine its structural characteristics (Khan, Ibrar, & White, 2012).
Application in Herbicides and Pharmaceuticals
- Intermediate for Herbicide Synthesis : this compound serves as an intermediate in synthesizing various herbicidal compounds, highlighting its role in agricultural chemistry (Yuan-xiang, 2008).
- Pharmaceutical Precursors : Its derivatives are utilized in synthesizing novel pharmaceuticals, indicating its importance in medicinal chemistry and drug development (Liepa, Wilkie, Winkler, & Winzenberg, 1992).
Antimicrobial Activity
- Activity Against Bacteria and Fungi : Some derivatives of this compound exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans (Ragasa, Hofilena, & Rideout, 2002).
Chemical Analysis and Stability Studies
- Thermal Degradation Analysis : Studies involving the identification of volatile products from thermal degradation of polybenzoxazine model oligomers, including this compound, are crucial for understanding the stability and decomposition patterns of such compounds (Hemvichian, Kim, & Ishida, 2005).
Polymorphism and Crystallization
- Crystallization and Polymorphic Forms : Research on controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization, closely related to this compound, provides insights into the crystalline forms and their applications in various fields (Semjonova & Be̅rziņš, 2022).
Safety and Hazards
Methyl 2,6-dimethoxybenzoate is classified as a non-combustible solid . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers The paper “Methyl 2, 6-dimethoxybenzoate” by Qadeer G, et al. published in Acta Crystallographica Section E, Structure Reports Online, 63 (6), 3027-3027 (2007) provides a detailed investigation of the crystal structure of this compound . Another paper “Stereoselective total synthesis of (?)-hyperforin via intramolecular cyclopropanation” by Uwamori M and Nakada M. published in Tetrahedron Letters, 54 (15), 2022-2025 (2013) discusses the use of this compound in the total synthesis of (±)-hyperforin .
Mechanism of Action
Target of Action
Methyl 2,6-dimethoxybenzoate is a chemical compound with the molecular formula C10H12O4
It is known to be a useful intermediate for the synthesis of biologically active heterocyclic compounds .
Mode of Action
It is known that its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring . This structural feature may influence its interaction with its targets.
Biochemical Pathways
As an intermediate for the synthesis of biologically active heterocyclic compounds , it may influence a variety of biochemical pathways depending on the final compounds it is used to synthesize.
Result of Action
As an intermediate for the synthesis of biologically active heterocyclic compounds , its effects would likely depend on the properties of the final compounds it is used to synthesize.
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, avoid dust formation, and use personal protective equipment .
properties
IUPAC Name |
methyl 2,6-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVNKPXOIYLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174686 | |
Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2065-27-2 | |
Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Methyl 2,6-Dimethoxybenzoate?
A1: this compound is characterized by a planar ester group oriented at a dihedral angle of 81.46° (3) with respect to the benzene ring. [] This specific spatial arrangement can influence the molecule's interactions with other molecules and its potential applications in chemical synthesis.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a three-step reaction process. Initially, 2,6-dihydroxybenzoic acid is synthesized from resorcinol, potassium carbonate, and carbon dioxide under specific conditions. [] Subsequently, 2,6-dihydroxybenzoic acid reacts with dimethyl sulfate under alkaline conditions to yield this compound. Finally, alkaline hydrolysis of this compound, followed by acidification, leads to the production of 2,6-dimethoxybenzoic acid. []
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